LUF6000

概要

説明

この化合物は、特に炎症性疾患の治療における潜在的な治療用途により、大きな注目を集めています .

製法

合成経路および反応条件

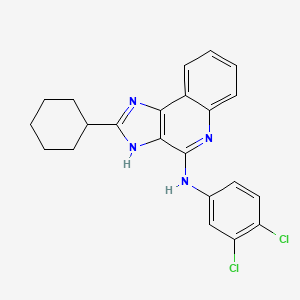

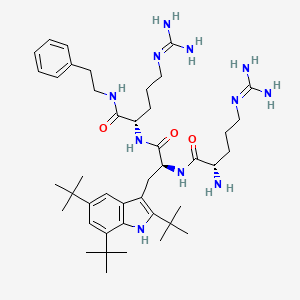

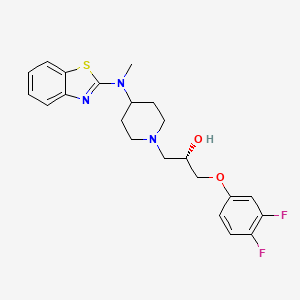

LUF6000の合成には、イミダゾキノリンコア構造の形成、続いてシクロヘキシル基とジクロロフェニル基の導入が含まれます。主要な手順は次のとおりです。

イミダゾキノリンコアの形成: これは通常、適切な前駆体を含む環化反応によって達成されます。

置換基の導入: シクロヘキシル基とジクロロフェニル基は、求核置換反応によって導入されます.

工業的生産方法

This compoundの具体的な工業的生産方法は広く文書化されていませんが、一般的なアプローチは、上記で述べた合成経路のスケールアップ、収率と純度を高めるための反応条件の最適化、および工業安全と環境規制への準拠を含みます。

科学的研究の応用

LUF6000 has a wide range of applications in scientific research:

Chemistry: Used as a tool to study allosteric modulation of G protein-coupled receptors.

Biology: Investigated for its effects on cellular signaling pathways and gene expression.

Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, cancer, and other conditions.

Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents

作用機序

LUF6000は、さまざまな生理学的プロセスに関与するGタンパク質共役受容体であるA3アデノシン受容体を調節することにより効果を発揮します。この化合物は、アロステリック部位に結合することにより、この受容体におけるアゴニストの有効性を高めます。これは、受容体の内因性リガンドであるアデノシンに対する受容体の親和性を高めます。 この調節は、炎症性サイトカインの阻害や免疫応答の調節を含むシグナル伝達経路の下流効果につながります .

生化学分析

Biochemical Properties

LUF6000 plays a crucial role in biochemical reactions by enhancing the efficacy of agonists at the A3 adenosine receptor. It interacts with various enzymes, proteins, and biomolecules, including the A3AR, which is a G protein-coupled receptor. This compound enhances the binding affinity of the endogenous ligand adenosine to the A3AR, leading to increased receptor activation . This interaction is characterized by an allosteric modulation mechanism, where this compound binds to a site distinct from the orthosteric ligand binding site, thereby altering the receptor’s conformation and enhancing its activity .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to modulate gene expression, cell signaling pathways, and cellular metabolism. In HL-60 cells, this compound upregulates both pro- and anti-inflammatory genes, such as IL-1a, IL-1β, and NFκBIZ . Additionally, it enhances the efficacy of A3AR agonists, leading to increased intracellular calcium levels and cAMP production . These effects contribute to the compound’s anti-inflammatory properties and its potential therapeutic applications in inflammatory diseases .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the A3 adenosine receptor, where it acts as a positive allosteric modulator. This binding increases the receptor’s affinity for adenosine, thereby enhancing the receptor’s activation and downstream signaling pathways . This compound has been shown to convert certain A3AR antagonists into agonists, further demonstrating its unique allosteric modulation properties . The compound’s effects on gene expression and signaling proteins, such as PI3K, IKK, IκB, Jak-2, and STAT-1, result in decreased levels of NF-κB, a key mediator of inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied, revealing that it maintains its allosteric enhancement properties over extended periods . Long-term studies have shown that this compound can induce sustained anti-inflammatory effects in various cell models, with minimal degradation observed . These findings suggest that this compound is a stable compound with long-lasting effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound induces anti-inflammatory effects in experimental models of arthritis and liver inflammation at specific dosages . Higher doses of this compound have been associated with increased efficacy, but also with potential toxic effects, such as alterations in white blood cell counts and neutrophil levels . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to inflammation and immune responses. The compound interacts with enzymes and cofactors that modulate eicosanoid metabolism, such as PPAR . Pathway analysis has identified critical signaling molecules, including IL-6 and IL-17, that are regulated by this compound . These interactions contribute to the compound’s overall effects on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to the A3 adenosine receptor, which is expressed in various cell types . This compound’s ability to enhance receptor activation and signaling pathways further affects its distribution within cells and tissues .

Subcellular Localization

This compound’s subcellular localization is primarily associated with the A3 adenosine receptor, which is found in the plasma membrane and intracellular compartments . The compound’s activity and function are influenced by its targeting signals and post-translational modifications, which direct it to specific cellular compartments . These localization patterns are crucial for this compound’s ability to modulate receptor activity and downstream signaling pathways.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of LUF6000 involves the formation of the imidazoquinoline core structure, followed by the introduction of the cyclohexyl and dichlorophenyl groups. The key steps include:

Formation of the Imidazoquinoline Core: This is typically achieved through a cyclization reaction involving an appropriate precursor.

Introduction of Substituents: The cyclohexyl and dichlorophenyl groups are introduced via nucleophilic substitution reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields and purity, and ensuring compliance with industrial safety and environmental regulations.

化学反応の分析

反応の種類

LUF6000は主に以下を行います。

置換反応: 水素原子を他の置換基で置き換える反応です。

酸化還元反応: 化合物の酸化状態を変更します.

一般的な試薬と条件

置換反応: 通常、ハロゲン化剤や求核剤などの試薬が含まれます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応はさまざまな置換誘導体のthis compoundを生み出す可能性があり、酸化還元反応は分子に存在する官能基の変化につながる可能性があります .

科学研究の応用

This compoundは、科学研究において幅広い用途があります。

化学: Gタンパク質共役受容体のアロステリック調節を研究するためのツールとして使用されます。

生物学: 細胞シグナル伝達経路や遺伝子発現への影響について調査されています。

医学: 炎症性疾患、癌、その他の病気の治療における潜在的な治療効果について研究されています。

類似化合物との比較

LUF6000は、A3アデノシン受容体のアロステリックモジュレーターとして機能する能力においてユニークです。類似の化合物には次のものがあります。

LUF6096: 化学構造がわずかに異なるが、A3アデノシン受容体に対する効果は類似している別のアロステリックモジュレーター.

MRS5698: A3アデノシン受容体に対する選択的アゴニスト。this compoundと組み合わせて使用して、相乗効果を研究することが多い.

This compoundは、その特定のアロステリック調節特性により際立っており、研究と潜在的な治療用途の両方において貴重なツールとなっています。

特性

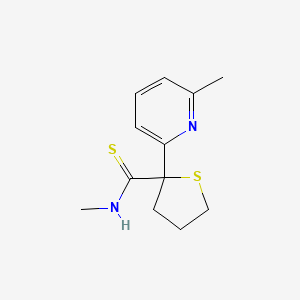

IUPAC Name |

2-cyclohexyl-N-(3,4-dichlorophenyl)-3H-imidazo[4,5-c]quinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20Cl2N4/c23-16-11-10-14(12-17(16)24)25-22-20-19(15-8-4-5-9-18(15)26-22)27-21(28-20)13-6-2-1-3-7-13/h4-5,8-13H,1-3,6-7H2,(H,25,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJVRSIGHHSDSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC3=C(N2)C(=NC4=CC=CC=C43)NC5=CC(=C(C=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470994 | |

| Record name | LUF6000 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890087-21-5 | |

| Record name | LUF6000 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: LUF6000 is a positive allosteric modulator (PAM) of the A3 adenosine receptor (A3AR) [, , , , , , , ]. Unlike agonists that directly activate the receptor, this compound enhances the binding and signaling of the endogenous agonist, adenosine, to the A3AR [, , , , , , , ]. This interaction ultimately leads to downstream effects like the modulation of signaling proteins such as PI3K, IKK, IκB, Jak-2, and STAT-1, ultimately decreasing the levels of NF-κB, a key mediator of inflammatory responses [].

A: this compound's mechanism as a PAM offers potential advantages over direct agonists. It acts selectively in areas with elevated adenosine levels, such as inflamed tissues or tumor microenvironments []. This targeted action could potentially minimize off-target effects associated with systemic A3AR activation.

A: Studies using molecular modeling and mutagenesis revealed that this compound binds to an extrahelical, lipid-facing pocket distinct from the orthosteric site where adenosine binds []. This allosteric site is located within a region encompassing transmembrane domains 1 and 7, as well as helix 8 of the A3AR [].

A: Molecular modeling suggests that the planar 1H-imidazo[4,5-c]quinolinamine ring system of this compound participates in π-π stacking interactions with tyrosine residues (Y2847.55 and Y2938.54) in the binding pocket []. Additionally, the exocyclic amine of this compound forms a crucial hydrogen bond with Y2847.55 []. Replacing these amine groups with heteroatoms lacking hydrogen bonding capability significantly reduces allosteric enhancement, highlighting their importance for this compound's activity [].

A: Interestingly, the allosteric effects of this compound are species-dependent [, , , ]. While it demonstrates potent enhancing activity with canine and rabbit A3ARs, it shows little to no effect on mouse or rat A3ARs []. This species-dependent pharmacology underscores the importance of careful species selection in preclinical research.

A: Yes, structure-activity relationship (SAR) studies involving modifications at the 4-amino and 2 positions of this compound have been conducted []. These modifications aimed to enhance the compound's allosteric effects. Several derivatives demonstrated increased potentiation of agonist efficacy and decreased agonist dissociation rates, indicating successful optimization [].

A: this compound exhibits anti-inflammatory effects in several animal models. It has demonstrated efficacy in rat models of adjuvant-induced arthritis and monoiodoacetate-induced osteoarthritis []. Additionally, this compound effectively reduced inflammation in a mouse model of concanavalin A-induced liver inflammation [].

A: While this compound shows promise, challenges remain. Its species-dependent activity necessitates careful consideration in preclinical studies [, , , ]. Thorough investigation of its pharmacokinetic properties, potential off-target effects, and long-term safety profile is crucial for its translational development.

ANone: this compound is currently in the preclinical research phase. Further research, including extensive in vivo studies and toxicology assessments, is needed before it can advance to clinical trials.

A: Future research should focus on optimizing the pharmacokinetic properties of this compound and developing derivatives with improved potency and selectivity []. Understanding the precise molecular mechanisms underlying its species-dependent activity is crucial [, , ]. Exploring its therapeutic potential in other disease models, particularly those characterized by localized inflammation or immune dysregulation, could pave the way for novel therapeutic applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzamide, 4-[(3,3-dimethyl-1-oxobutyl)amino]-3,5-difluoro-N-2-thiazolyl-](/img/structure/B1675344.png)

![2-[(Tert-butyl)azo]butan-2-ol](/img/structure/B1675355.png)